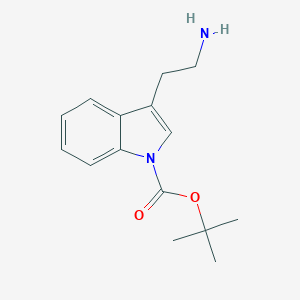

1-Boc-tryptamine

概要

説明

Synthesis Analysis

The synthesis of 1-Boc-tryptamine involves various strategies, including the solvent-free, uncatalyzed asymmetric "ene" reactions which provide a general approach to α-trifluoromethylated tryptamines. These reactions yield Boc- and sulfinylamido-protected α-trifluoromethyltryptamines with high diastereoselectivity and yield by simply heating the reactants without a solvent. This method allows for the selective removal of protecting groups, enabling further chemical modifications (Mazzeo et al., 2017). Additionally, new synthetic technologies have been developed for constructing novel heterocycles and tryptamines, showcasing the versatility of synthetic approaches in creating 1-Boc-tryptamine derivatives (Nicolaou et al., 2009).

科学的研究の応用

Synthesis of β,β-Difluorotryptamines :

- Research explored the synthesis of tryptamines disubstituted at the β-position with fluorine, including the use of N-Boc-3-azidoacetyl indoles, to study the biological activities of neuroactive amines influenced by fluorine substitution (Deng, Nam, Fan, & Kirk, 2003).

New Synthetic Technologies for Heterocycles and Tryptamines :

- This study describes novel synthetic methods for constructing heterocycles and tryptamines, including the conversion of N-Boc anilines to heterocycles and tryptamines through various chemical processes (Nicolaou, Krasovskiy, Majumder, Trepanier, & Chen, 2009).

Solvent-Free, Uncatalyzed Asymmetric "Ene" Reactions :

- This research presents a novel approach to synthesizing α-trifluoromethylated tryptamines, employing Boc-protected 3-methyleneindolines and exploring their potential for further regio- and stereoselective elaboration (Mazzeo et al., 2017).

The Hallucinogenic World of Tryptamines An Updated Review

:

- This review highlights tryptamines as a broad class of classical hallucinogens, discussing their historical background, prevalence, chemistry, and physiological effects on humans and animals (Araújo et al., 2015).

Use of Novel Haptens in the Production of Antibodies for the Detection of Tryptamines :

- The study focuses on synthesizing novel haptens derived from tryptamine-based drugs for the development of immunochemical assay kits, thereby simplifying the detection of tryptamines in body fluids (Maryška et al., 2018).

Tryptamine as a Green Iron Corrosion Inhibitor :

- Research conducted on the use of tryptamine as an effective inhibitor of ARMCO iron corrosion in deaerated sulfuric acid, exploring its potential as a corrosion inhibitor at various temperatures and concentrations (Moretti, Guidi, & Grion, 2004).

Facile in Vitro Biocatalytic Production of Diverse Tryptamines :

- The study introduces a biocatalytic method to synthesize tryptamine analogues, highlighting the efficiency of a specific tryptophan decarboxylase in producing various tryptamine analogues (McDonald, Perkins, & Buller, 2019).

Safety And Hazards

将来の方向性

Tryptamines are naturally occurring compounds, which can derive from the amino acid tryptophan by several biosynthetic pathways . The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration .

特性

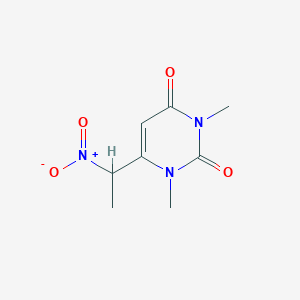

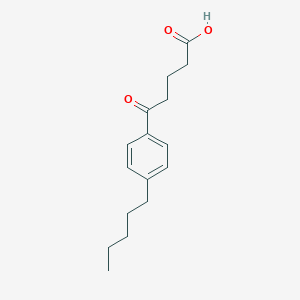

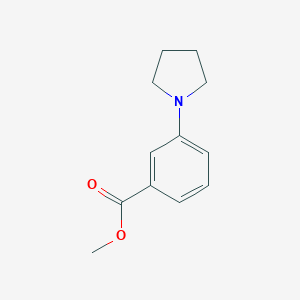

IUPAC Name |

tert-butyl 3-(2-aminoethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8-9,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJFEUODIYFJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363691 | |

| Record name | 1-Boc-tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-tryptamine | |

CAS RN |

167015-84-1 | |

| Record name | 1-Boc-tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)